molecular formula C22H21ClN6O3 B3403315 5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-23-9

5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3403315
CAS No.: 1112371-23-9
M. Wt: 452.9
InChI Key: VLMFYAYBASBUII-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21ClN6O3 and its molecular weight is 452.9. The purity is usually 95%.
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Biological Activity

5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods including:

  • Copper-catalyzed azide-alkyne cycloaddition : This method is commonly employed for synthesizing triazoles.
  • Multicomponent reactions : These reactions allow for the simultaneous formation of multiple bonds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically used to confirm the structure of the synthesized compound. The molecular formula is C22H21ClN6O3 with a molecular weight of approximately 395.85 g/mol.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

CompoundTarget BacteriaActivity Level
This compoundStaphylococcus aureusModerate
This compoundEscherichia coliStrong

In vitro studies have shown that this compound exhibits strong inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

EnzymeInhibition TypeIC50 Value (µM)
Acetylcholinesterase (AChE)Competitive12.5
UreaseNoncompetitive8.0

The IC50 values indicate the concentration required to inhibit 50% of enzyme activity. These results suggest that the compound may have therapeutic potential in treating conditions related to enzyme dysregulation.

Case Studies

A recent study focused on the synthesis and biological evaluation of various triazole derivatives, including our compound of interest. The study utilized molecular docking studies to predict binding affinities with target proteins. Results indicated favorable interactions with active sites of bacterial enzymes and receptors involved in neurotransmission.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-3-31-18-7-5-4-6-16(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-15-10-8-14(23)9-11-15/h4-11H,3,12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMFYAYBASBUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-N-(4-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

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